2-Cyano-4,4-difluorocyclohexanone

Lipophilicity ADME Medicinal Chemistry

2-Cyano-4,4-difluorocyclohexanone (CAS 1309602-28-5) is a synthetic, gem-difluorinated cyclic β-ketonitrile that combines a reactive carbonyl, an electron-withdrawing nitrile, and a metabolically robust 4,4-difluoro motif within a single cyclohexanone ring. Its computed properties, including a molecular weight of 159.13 g/mol and XLogP3-AA of 1.1, establish it as a compact, moderately lipophilic scaffold.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 1309602-28-5
Cat. No. B1456075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4,4-difluorocyclohexanone
CAS1309602-28-5
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESC1CC(CC(C1=O)C#N)(F)F
InChIInChI=1S/C7H7F2NO/c8-7(9)2-1-6(11)5(3-7)4-10/h5H,1-3H2
InChIKeyWLHNLGVPTGIFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4,4-difluorocyclohexanone (CAS 1309602-28-5): A Gem-Difluoro Building Block for Metabolic Stability and Synthetic Streamlining


2-Cyano-4,4-difluorocyclohexanone (CAS 1309602-28-5) is a synthetic, gem-difluorinated cyclic β-ketonitrile that combines a reactive carbonyl, an electron-withdrawing nitrile, and a metabolically robust 4,4-difluoro motif within a single cyclohexanone ring [1]. Its computed properties, including a molecular weight of 159.13 g/mol and XLogP3-AA of 1.1, establish it as a compact, moderately lipophilic scaffold [2]. The compound is primarily intended for use as a research chemical and versatile building block in organic synthesis , where its dual functional groups and fluorine substitution offer a unique starting point for constructing complex molecules, particularly in medicinal chemistry and agrochemical development .

Synthetic Streamlining
Dual nitrile and ketone groups enable one-step heterocycle construction, reducing step count.
Metabolic Stability Screening
Gem-difluoro motif supports projected metabolic robustness studies in lead optimization.
Compact Scaffold
Zero rotatable bonds and moderate TPSA fit structure-based design and CNS target research.

Why 2-Cyano-4,4-difluorocyclohexanone Cannot Be Replaced by Unsubstituted or Mono-Functional Analogs in Drug Design


Direct substitution with structurally related compounds like 2-cyanocyclohexanone or 4,4-difluorocyclohexanone fails because 2-Cyano-4,4-difluorocyclohexanone provides a unique and non-redundant combination of functionalities. The nitrile group is a crucial synthetic handle and a metabolically stable bioisostere for carbonyls and halogens [1], while the 4,4-difluoro motif imparts enhanced metabolic stability and lipophilicity to a scaffold that would otherwise be rapidly metabolized [2]. Crucially, the spatial arrangement of these groups on a single, pre-constructed ring enables concise, one-step synthetic transformations that would require multiple, lower-yielding steps with mono-functional building blocks . This integrated design accelerates medicinal chemistry optimization and offers a distinct physicochemical profile, making generic substitution a poor strategy for programs targeting specific ADME/PK properties.

!
Non-fluorinated analog (e.g., 2-cyanocyclohexanone)
Lacks gem-difluoro motif; metabolic stability profile may shift significantly.
!
Mono-functional cyclohexanones
Absence of nitrile or ketone handle limits one-step derivatization potential.
!
Acyclic α-cyano ketones
Higher rotatable bond count may reduce ligand efficiency in fragment-based design.

2-Cyano-4,4-difluorocyclohexanone (1309602-28-5): Quantifiable Differentiation and Procurement Evidence


Enhanced Lipophilicity: XLogP3-AA of 2-Cyano-4,4-difluorocyclohexanone vs. Non-Fluorinated Analog

The presence of the 4,4-difluoro group significantly alters the compound's lipophilicity. The target compound, 2-Cyano-4,4-difluorocyclohexanone, has a computed XLogP3-AA of 1.1 [1]. In comparison, the non-fluorinated analog, 2-cyanocyclohexanone, is expected to have a lower XLogP value, typically around 0.5 for this class of compound. This increase in lipophilicity can improve membrane permeability.

Lipophilicity Shift
Computed
Target XLogP3-AA 1.1 vs analog ~0.5 (estimated +0.6)
Reported lipophilicity increase may support membrane permeability screening.
Computed value; experimental logD advised.
Lipophilicity ADME Medicinal Chemistry

Metabolic Stability: Projected Resistance to CYP450-Mediated Oxidation Due to Gem-Difluoro Motif

The 4,4-difluoro substitution is a well-established strategy to block metabolism at the cyclohexanone ring. While direct metabolic stability data for 2-Cyano-4,4-difluorocyclohexanone is not publicly available, the class-level inference is strong: gem-difluoro groups at the 4-position are known to increase metabolic half-life in human liver microsomes by >2-fold compared to non-fluorinated analogs [1]. In contrast, 2-cyanocyclohexanone, lacking this group, is expected to be significantly more susceptible to oxidative metabolism at the same site.

Projected Metabolic Stability
Class-level
Projected >2-fold half-life improvement via gem-difluoro substitution
Class-level evidence supports screening for metabolic stability gains.
No direct experimental data; verify with in vitro assays.
Metabolic Stability CYP450 Drug Design

Conformational Rigidity: Topological Polar Surface Area and Rotatable Bond Count vs. Acyclic Analogs

2-Cyano-4,4-difluorocyclohexanone has a computed Topological Polar Surface Area (TPSA) of 40.9 Ų and a Rotatable Bond Count of 0 [1]. In contrast, acyclic α-cyano ketones like 4,4-difluoropentan-2-one or 2-cyanopentan-3-one have TPSA values in the same range (~40-45 Ų) but possess 2-3 rotatable bonds. The target compound's zero rotatable bond count indicates it is a conformationally rigid scaffold, which can enhance target binding affinity by reducing the entropic penalty upon binding.

Conformational Rigidity
Computed
Target: 0 rotatable bonds; Acyclic analogs: 2–3 rotatable bonds
Zero rotatable bonds may enhance binding affinity through reduced entropic penalty.
TPSA 40.9 Ų; computed by Cactvs.
Conformational Restriction Ligand Efficiency Physicochemical Properties

Synthetic Efficiency: One-Step vs. Multi-Step Construction of 4,4-Difluorocyclohexane Scaffolds

Procurement of 2-Cyano-4,4-difluorocyclohexanone enables a one-step synthesis of complex heterocycles, such as aminoindoles or fused pyrimidines, by leveraging the reactive ketone and nitrile groups simultaneously . In contrast, achieving the same 4,4-difluoro substitution on a cyclohexanone ring from scratch typically requires a multi-step sequence involving deoxofluorination of a 1,4-diketone or a specialized cyclization, often adding 2-3 extra synthetic steps and reducing overall yield.

Step Economy
Supporting evidence
Enables 1-step transformations; saves 2–3 steps vs de novo difluoro synthesis
Reported synthetic efficiency may reduce FTE and material costs.
General strategy; validate in target route.
Synthetic Efficiency Step-Economy Procurement

Optimal Application Scenarios for 2-Cyano-4,4-difluorocyclohexanone (CAS 1309602-28-5) Based on Quantifiable Differentiation


Scaffold for CNS and Intracellular Drug Discovery Programs

The compound's combination of a computed XLogP3-AA of 1.1 [1] and a conformationally rigid structure with zero rotatable bonds [2] makes it a highly efficient core for developing ligands targeting central nervous system (CNS) receptors or intracellular protein-protein interactions. Its physicochemical profile is balanced to favor both passive membrane permeability and target binding, addressing two major bottlenecks in CNS and oncology drug discovery.

Building Block for Late-Stage Functionalization and Metabolic Stability Improvement

The established class-level inference that the 4,4-difluoro motif enhances metabolic stability [3] positions this compound as a key intermediate for late-stage functionalization of advanced leads. Replacing a metabolically labile cyclohexanone or acyclic ketone with this core is a proven strategy to rescue compounds with poor in vivo pharmacokinetics, thereby extending their patent life and development potential.

Precursor in Step-Economical Synthesis of Heterocyclic Libraries

The compound's dual nitrile and ketone functionality is specifically designed for one-step, multi-component reactions (MCRs) or tandem cyclizations to rapidly generate libraries of fluorinated heterocycles, such as aminoindoles or pyridines . This application is particularly valuable in hit-to-lead and lead optimization phases, where the ability to explore chemical space around a new core quickly and efficiently is paramount.

Application
Selection Property
Validation Focus
CNS & intracellular target research
Balanced XLogP and rigid scaffold
Membrane permeability and target-binding assays
Late-stage metabolic stability rescue
Gem-difluoro motif for projected metabolic robustness
In vitro microsomal stability assessment
Heterocyclic library synthesis
Dual nitrile/ketone groups for MCRs
Reaction scope and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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